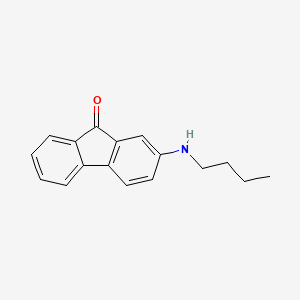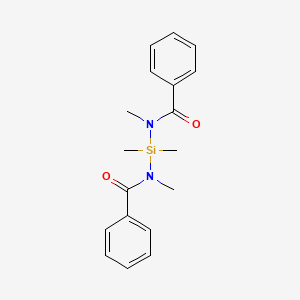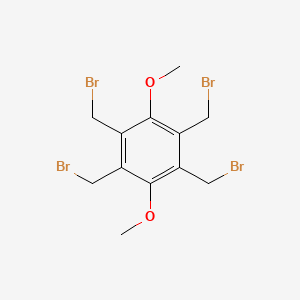
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene is a brominated aromatic compound with the molecular formula C10H10Br4O2. This compound is characterized by the presence of four bromomethyl groups and two methoxy groups attached to a benzene ring. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents such as ethers, alcohols, and hydrocarbon solvents .
Métodos De Preparación
The synthesis of 1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene typically involves the bromination of 1,2,4,5-tetramethyl-3,6-dimethoxybenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .
The compound is usually purified by recrystallization from an appropriate solvent .
Análisis De Reacciones Químicas
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield tetraalkylated benzene derivatives, while oxidation can produce tetracarboxylic acids .
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene is primarily based on its ability to undergo substitution and oxidation reactions. The bromomethyl groups can react with nucleophiles to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, which can alter the biological activity of the resulting molecules . The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene can be compared with other brominated aromatic compounds, such as:
1,2,4,5-Tetrakis(bromomethyl)benzene: This compound lacks the methoxy groups, making it less soluble in organic solvents and less reactive in certain substitution reactions.
1,2,4,5-Tetrakis(chloromethyl)-3,6-dimethoxybenzene: The presence of chlorine atoms instead of bromine atoms makes this compound less reactive in nucleophilic substitution reactions.
1,2,4,5-Tetrakis(bromomethyl)-3,6-dihydroxybenzene: The presence of hydroxyl groups instead of methoxy groups increases the compound’s solubility in water and its reactivity in hydrogen bonding interactions.
Propiedades
Fórmula molecular |
C12H14Br4O2 |
|---|---|
Peso molecular |
509.85 g/mol |
Nombre IUPAC |
1,2,4,5-tetrakis(bromomethyl)-3,6-dimethoxybenzene |
InChI |
InChI=1S/C12H14Br4O2/c1-17-11-7(3-13)9(5-15)12(18-2)10(6-16)8(11)4-14/h3-6H2,1-2H3 |
Clave InChI |
HBRRNLRZHZIJBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1CBr)CBr)OC)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


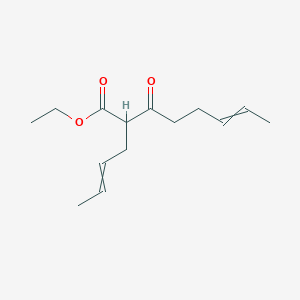
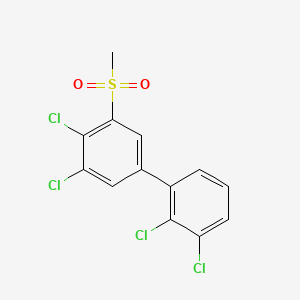

![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
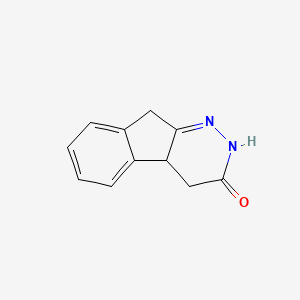
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
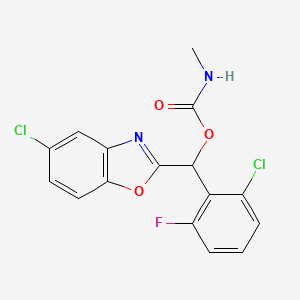
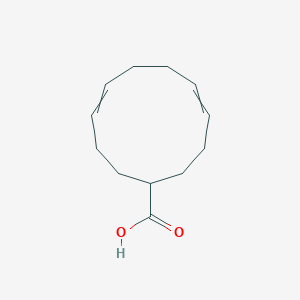
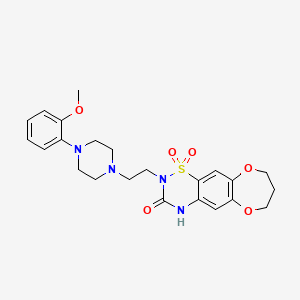
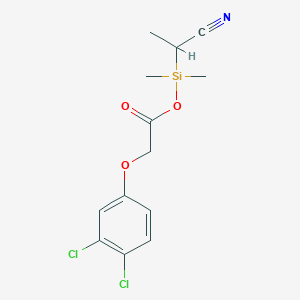
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
